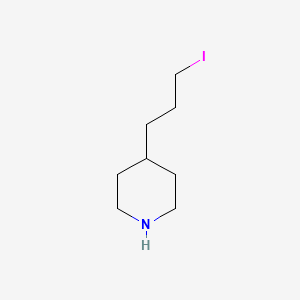

4-(3-Iodopropyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Iodopropyl)piperidine is a chemical compound with the molecular formula C8H16IN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of an iodine atom in the 3-position of the propyl chain attached to the piperidine ring makes this compound a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopropyl)piperidine typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(3-chloropropyl)piperidine with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopropyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding propylpiperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide in acetone for iodination.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted piperidines depending on the nucleophile used.

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Propylpiperidine and other reduced forms.

Scientific Research Applications

While the specific compound "4-(3-Iodopropyl)piperidine" is not extensively documented in the provided search results, related compounds and studies offer insights into its potential applications, particularly in scientific research.

Piperidine Derivatives in Medicinal Chemistry

Piperidine and its derivatives are frequently explored in medicinal chemistry due to their diverse biological activities . They are key structural elements that have dual activity .

Applications

-

Synthesis of Complex Molecules:

- 4-(3-Chloropropyl)pyridine hydrochloride, a compound structurally similar to this compound, is used as a building block for creating complex organic structures, especially those with potential therapeutic effects.

-

Pharmaceutical Development:

- 4-(3-Chloropropyl)pyridine hydrochloride's ability to interact with specific biological targets makes it a candidate for developing new drugs aimed at various diseases, including cancer and neurodegenerative disorders.

- Coumarin-3-carboxamide, prepared using piperidine-iodine, exhibits diverse biological activities, such as anticancer, antioxidant, anti-inflammatory, and anticoagulant properties, as well as inhibition against β-secretase (BACE1), monoamine oxidase (MAO), acetylcholinesterase, and tumorigenesis .

-

Neuroprotective Effects:

- Research has shown that related compounds have the potential to inhibit acetylcholinesterase (AChE), which is beneficial in managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain.

Case Studies

- Anticancer Activity:

- A study demonstrated that derivatives of 4-(3-Chloropropyl)pyridine hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The introduction of a chloropropyl group was found to enhance binding affinity to target proteins involved in tumor progression.

Further Research Areas

- Histamine H3 Receptor Antagonists: (S)-3-(3-iodopropyl)piperidine is related to the synthesis of S-Alkyl-N-alkylisothiourea compounds containing various cyclic amines were synthesized in the search for novel nonimidazole histamine H3 receptor (H3R) antagonists .

- PROTAC Linkers: Piperidine derivatives can be used to design cell permeable VHL PROTACs .

- Serotonin and Norepinephrine Reuptake Inhibitors: 4-[(3-fluorophenoxy)phenylmethyl]piperidine is a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor . Potential therapeutic applications of these compounds are treatment of nervous bulimia, alcohol addiction, anxiety, obsessive-compulsive disorders, depression, panic, pain, pre-menstrual syndrome and social phobia, as well as migraine prophylaxis .

Mechanism of Action

The mechanism of action of 4-(3-Iodopropyl)piperidine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.

4-(3-Chloropropyl)piperidine: A precursor in the synthesis of 4-(3-Iodopropyl)piperidine.

4-(3-Bromopropyl)piperidine: Another halogenated derivative with similar reactivity.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules .

Biological Activity

4-(3-Iodopropyl)piperidine is a significant compound within the piperidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 3-iodopropyl group at the fourth position. Its molecular formula is C8H16I with a molecular weight of approximately 343.25 g/mol. The presence of iodine enhances its reactivity, making it a subject of interest in medicinal chemistry.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase inhibitor . This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, which has therapeutic implications for treating cognitive disorders such as Alzheimer's disease. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.

Interaction with Other Targets

Research indicates that this compound may also interact with various molecular targets beyond acetylcholinesterase:

- Voltage-Gated Ion Channels : The compound has shown potential effects on ion channels, which are critical for neuronal excitability and neurotransmitter release.

- Kinases and Proteases : Preliminary studies suggest that it may affect several kinases and viral proteases, indicating a broader spectrum of pharmacological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Nucleophilic Substitution Reactions : Utilizing iodopropane with piperidine under basic conditions.

- Reduction Reactions : Starting from suitable precursors that can be reduced to yield the desired piperidine derivative .

Case Studies and Research Findings

Recent studies have highlighted the biological activity spectrum of piperidine derivatives, including this compound:

- Study on Cholinergic Activity : A study demonstrated that derivatives like this compound significantly inhibited acetylcholinesterase activity in vitro, leading to increased cholinergic signaling in neuronal cultures .

- Pharmacological Predictions : Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted that this compound could exhibit antitumor properties, particularly through mechanisms involving apoptosis activation via caspase-3 stimulation .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Acetylcholinesterase Inhibition | Binds to active site | Potential treatment for Alzheimer's disease |

| Ion Channel Modulation | Affects membrane permeability | Implications for local anesthetics and anticonvulsants |

| Antitumor Activity | Induces apoptosis via caspase-3 activation | Potential use in cancer therapies |

Properties

Molecular Formula |

C8H16IN |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

4-(3-iodopropyl)piperidine |

InChI |

InChI=1S/C8H16IN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |

InChI Key |

MYUSJRHOIKLZFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.